Ciprofibrate D6
Overview
Description
Ciprofibrate-d6 is a deuterated form of ciprofibrate, a lipid-lowering agent belonging to the fibrate class of drugs. It is primarily used as an internal standard for the quantification of ciprofibrate in various analytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) . The deuterium atoms in ciprofibrate-d6 replace hydrogen atoms, providing a stable isotopic label that aids in accurate tracing and quantification in metabolic studies .
Scientific Research Applications
Ciprofibrate-d6 is widely used in scientific research for studying lipid metabolism and its impact on various diseases. Its unique isotopic labeling allows for accurate tracing and understanding of metabolic pathways. Applications include:
Chemistry: Used as an internal standard in analytical methods.
Biology: Studying lipid metabolism and its regulation.
Medicine: Investigating the pharmacokinetics and pharmacodynamics of ciprofibrate.
Industry: Quality control and standardization in pharmaceutical production.
Mechanism of Action
Target of Action
Ciprofibrate D6 primarily targets the Peroxisome proliferator-activated receptor alpha (PPARα) . PPARα is a nuclear receptor protein that plays a crucial role in the regulation of lipid metabolism, including the uptake and β-oxidation of fatty acids .
Mode of Action
As an agonist of PPARα, this compound binds to this receptor, activating it . This activation leads to an increase in the transcription of genes related to fatty acid transport across the cell membrane, intracellular lipid trafficking, and both mitochondrial and peroxisomal fatty acid uptake and β-oxidation .
Biochemical Pathways
This compound affects several biochemical pathways. It stimulates the β-oxidation of fatty acids, especially in the liver . This process involves the breakdown of fatty acids into two-carbon units, which are then converted into acetyl-CoA, a key molecule in energy metabolism. Additionally, this compound reduces the activity of the cholesteryl ester transfer protein (CETP), which mediates the transfer of cholesteryl esters from high-density lipoproteins (HDL) to very low-density lipoproteins (VLDL) and low-density lipoproteins (LDL) .
Pharmacokinetics
This compound is generally well absorbed from the gastrointestinal tract and displays a high degree of binding to albumin . It is metabolized by the hepatic cytochrome P450 (CYP) 3A4 and primarily excreted via the kidneys . The half-life of Ciprofibrate is approximately 80 hours .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of excess body weight has been associated with a greater decrease in non-HDL cholesterol following Ciprofibrate treatment . Furthermore, the efficacy of this compound may also be influenced by the pathophysiology of the disorder being treated .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Ciprofibrate D6, like its parent compound Ciprofibrate, interacts with PPARα, a key regulator of lipid metabolism . It selectively activates PPARα over other PPAR subtypes . This interaction with PPARα leads to the transcription of genes related to fatty acid transport, intracellular lipid trafficking, and both mitochondrial and peroxisomal fatty acid uptake .
Cellular Effects
This compound influences cell function by modulating lipid metabolism. It has been shown to decrease plasma levels of triglycerides and increase fasting plasma glucose levels in animal models . It also induces cell cycle arrest in certain hepatocellular carcinoma cells . In hyperlipidemic conditions, it has been observed to suppress the increase in blood lipids .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its agonistic action on PPARα . By activating PPARα, it influences the transcription of a variety of genes involved in lipid metabolism, leading to changes in cellular lipid profiles .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to cause significant changes in lipid profiles over time. For instance, after four months of treatment, plasma triglyceride concentrations were decreased by 44% .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. It has been observed to decrease fasting plasma levels of triglycerides and increase fasting plasma glucose levels when administered at a dose of 10 mg/kg .
Metabolic Pathways
This compound is involved in the PPARα-mediated lipid metabolism pathway . It interacts with PPARα to influence the transcription of genes related to fatty acid transport and metabolism .
Subcellular Localization
The subcellular localization of this compound is not explicitly reported in the literature. Given its role as a PPARα agonist, it is likely to be found in the nucleus where it can influence gene transcription .
Preparation Methods
The synthesis of ciprofibrate-d6 involves several steps, including cyclization, acylation, Baeyer-Villiger oxidation, alcoholysis, alkylation, and hydrolysis . The general synthetic route can be summarized as follows:
Cyclization: Formation of the cyclopropyl ring.
Acylation: Introduction of the acyl group.
Baeyer-Villiger Oxidation: Conversion of ketones to esters.
Alcoholysis: Reaction with alcohol to form esters.
Alkylation: Introduction of alkyl groups.
Hydrolysis: Conversion of esters to carboxylic acids.
Industrial production methods typically involve optimizing these steps to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Ciprofibrate-d6 undergoes various chemical reactions, including:
Oxidation: Conversion of alcohols to ketones or carboxylic acids.
Reduction: Conversion of ketones to alcohols.
Substitution: Replacement of functional groups with other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
Ciprofibrate-d6 is compared with other fibrate derivatives such as fenofibrate, bezafibrate, and gemfibrozil . While all these compounds share a common mechanism of action through PPARα activation, ciprofibrate-d6’s unique isotopic labeling makes it particularly useful for metabolic studies. Similar compounds include:
Fenofibrate: Another fibrate used for lipid-lowering.
Bezafibrate: Used for treating hyperlipidemia.
Gemfibrozil: Effective in reducing triglyceride levels.
Ciprofibrate-d6 stands out due to its deuterated form, which provides enhanced stability and accuracy in analytical applications .
Properties
IUPAC Name |
3,3,3-trideuterio-2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-(trideuteriomethyl)propanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2O3/c1-12(2,11(16)17)18-9-5-3-8(4-6-9)10-7-13(10,14)15/h3-6,10H,7H2,1-2H3,(H,16,17)/i1D3,2D3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPSRODZRAIWAKH-WFGJKAKNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)OC1=CC=C(C=C1)C2CC2(Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C(=O)O)(C([2H])([2H])[2H])OC1=CC=C(C=C1)C2CC2(Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2070015-05-1 | |
Record name | ||
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2070015-05-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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